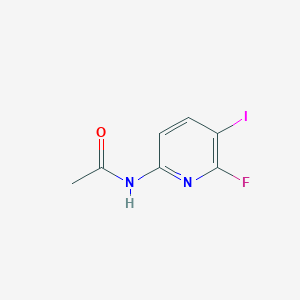

N-(6-Fluoro-5-iodopyridin-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

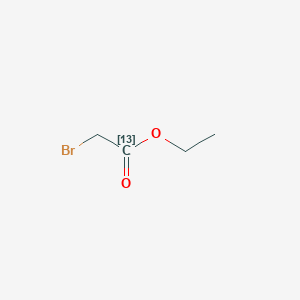

Synthesis Analysis

The synthesis of related N-substituted acetamides involves several steps, including indolization, decarboxylation, and amidification. For example, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides was achieved by condensation of corresponding acids with 4-aminopyridine promoted by 2-chloro-1-methylpyridinium iodide . Although the exact synthesis of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide is not described, similar synthetic strategies could potentially be applied.

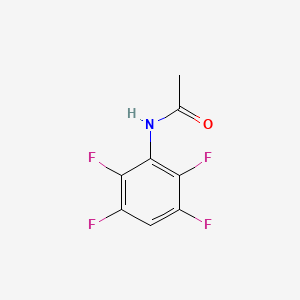

Molecular Structure Analysis

The molecular structure of acetamide derivatives is typically confirmed using spectroscopic methods such as NMR and IR spectroscopy. For instance, the structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined using 1H NMR, 13C NMR, 19F NMR, and IR, along with X-ray diffraction analysis . These techniques could be used to analyze the molecular structure of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide as well.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted acetamides can be inferred from the properties of similar compounds. For example, the solubility, melting point, and stability can be influenced by the presence of halogen substituents on the aromatic ring. The novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides synthesized in one study were characterized by elemental analysis and IR spectroscopy . Similarly, the properties of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide could be studied using these methods.

Relevant Case Studies

Wissenschaftliche Forschungsanwendungen

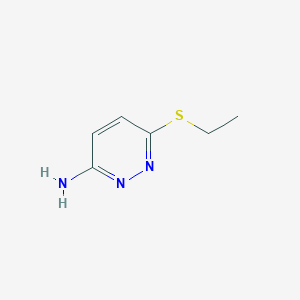

Molecular Imaging Applications

- Development of Novel Radiotracers : N-(6-Fluoro-5-iodopyridin-2-yl)acetamide derivatives have been synthesized and labeled with fluorine-18 for use in positron emission tomography (PET) imaging. These compounds, such as 6-[¹⁸F]fluoro-PBR28, are developed for imaging the TSPO 18 kDa, demonstrating potential in neuroinflammation and cancer imaging through in vitro binding experiments and in vivo studies (Damont et al., 2011).

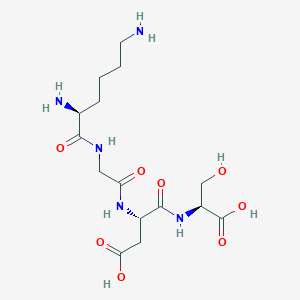

Drug Design and Pharmacology

- PI3K/mTOR Dual Inhibitors : Derivatives have been investigated for their role in inhibiting phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), critical targets in cancer therapy. Modifications of the pyridinyl group have been explored to improve metabolic stability and efficacy in vitro and in vivo, showcasing the compound's potential in cancer treatment (Stec et al., 2011).

Spectroscopic and Quantum Mechanical Studies

- Photovoltaic Efficiency and Ligand-Protein Interactions : Benzothiazolinone acetamide analogs, including structures related to N-(6-Fluoro-5-iodopyridin-2-yl)acetamide, have been studied for their photochemical properties, ligand-protein interactions, and potential in photovoltaic applications. These compounds exhibit good light harvesting efficiency, suggesting applications in dye-sensitized solar cells (DSSCs) and as photosensitizers. Molecular docking studies have also indicated potential biological activity, including binding affinity to proteins such as cyclooxygenase 1 (COX1) (Mary et al., 2020).

Anticancer Applications

- Antiproliferative Activities : Research has focused on modifying N-(6-Fluoro-5-iodopyridin-2-yl)acetamide to create derivatives with significant antiproliferative activities against various cancer cell lines. These studies aim to identify compounds with potent anticancer effects and low toxicity, contributing to the development of new therapeutic agents (Wang et al., 2015).

Eigenschaften

IUPAC Name |

N-(6-fluoro-5-iodopyridin-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIN2O/c1-4(12)10-6-3-2-5(9)7(8)11-6/h2-3H,1H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQLTKCGMDIQLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=C(C=C1)I)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00468580 |

Source

|

| Record name | N-(6-Fluoro-5-iodopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-Fluoro-5-iodopyridin-2-yl)acetamide | |

CAS RN |

884660-46-2 |

Source

|

| Record name | N-(6-Fluoro-5-iodopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6'-Methoxy-5-methyl-[2,2']bipyridinyl](/img/structure/B1339087.png)